molecular formula C18H17BrF2O2 B12989782 tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

Cat. No.: B12989782
M. Wt: 383.2 g/mol
InChI Key: FKPZANYEMCQSBD-UHFFFAOYSA-N
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Description

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate is a biphenyl-derived compound featuring a tert-butyl ester group at the 2-position, a bromomethyl substituent at the 4'-position, and fluorine atoms at the 3' and 5' positions (Figure 1). This compound is of interest in medicinal and materials chemistry due to its structural complexity and functional versatility. The tert-butyl group enhances steric bulk and stability, while the bromomethyl moiety serves as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions. The fluorine atoms likely influence electronic properties and binding interactions in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17BrF2O2

Molecular Weight

383.2 g/mol

IUPAC Name

tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate

InChI

InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3

InChI Key

FKPZANYEMCQSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F

Origin of Product

United States

Preparation Methods

Biphenyl Core Assembly via Suzuki Coupling

  • Starting Materials: 3,5-difluorophenylboronic acid and 4-bromomethylphenyl derivatives.
  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, toluene) with bases like K2CO3 or Na2CO3 under inert atmosphere.
  • Outcome: Formation of 4'-bromomethyl-3',5'-difluorobiphenyl intermediate with high regioselectivity.

This step is crucial for introducing the fluorine substituents and the bromomethyl group on the biphenyl scaffold.

Bromomethylation of Biphenyl Derivative

  • Method: Bromomethylation is achieved by reacting the methyl-substituted biphenyl intermediate with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under photochemical conditions.
  • Solvents: Commonly carried out in solvents like chloroform or carbon tetrachloride.
  • Temperature: Controlled to avoid over-bromination, typically at 0–25 °C.
  • Yield: High yields (up to 90%) of the bromomethylated product are reported.

Esterification to tert-Butyl Ester

  • Reagents: The carboxylic acid group on the biphenyl is protected by esterification using tert-butanol in the presence of acid catalysts such as sulfuric acid or via tert-butyl chloroformate.
  • Conditions: Mild heating (40–60 °C) under inert atmosphere.
  • Purpose: Protects the acid functionality to improve compound stability and facilitate subsequent synthetic steps.

Alternative Synthetic Routes

  • Some protocols start from 4'-methylbiphenyl-2-carboxylic acid tert-butyl ester, which is then brominated at the methyl group to form the bromomethyl derivative.
  • Use of lithium bis(trimethylsilyl)amide (LiHMDS) and tert-butyldimethylsilyl chloride (TBSCl) has been reported for selective fluorination and protection steps prior to bromomethylation.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling Pd catalyst, K2CO3, DMF, 80 °C, inert atmosphere 80–90 Efficient formation of biphenyl core with fluorine substitution
Bromomethylation NBS, radical initiator, CHCl3, 0–25 °C 85–90 Selective bromination of methyl group to bromomethyl
Esterification (tert-butyl) tert-Butanol, H2SO4 or tert-butyl chloroformate, 50 °C 90–95 Protection of carboxyl group as tert-butyl ester
Purification Silica gel chromatography Ensures high purity (>98%) of final compound

Research Findings and Optimization Notes

  • Regioselectivity: The bromomethylation step requires careful control to avoid polybromination or substitution at undesired positions. Use of radical initiators and temperature control is critical.
  • Stability: The tert-butyl ester protects the acid group effectively, improving compound stability during handling and storage.
  • Solvent Choice: Polar aprotic solvents like DMF favor Suzuki coupling efficiency, while non-polar solvents are preferred for bromomethylation.
  • Catalyst Loading: Optimizing palladium catalyst loading (typically 1–5 mol%) balances cost and reaction efficiency.
  • Purification: Silica gel chromatography is standard, but recrystallization from ethyl acetate or chloroform can be used for scale-up.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Yield Range (%) Critical Parameters
Biphenyl Core Assembly Pd catalyst, arylboronic acid, base, DMF Construct biphenyl with fluorines 80–90 Inert atmosphere, temperature control
Bromomethylation NBS, radical initiator, chloroform, 0–25 °C Introduce bromomethyl group 85–90 Avoid over-bromination
Esterification tert-Butanol, acid catalyst, mild heat Protect carboxyl as tert-butyl ester 90–95 Controlled temperature, inert gas
Purification Silica gel chromatography Obtain pure compound Solvent system optimization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) serves as the primary reactive site, undergoing substitution with nucleophiles such as amines, thiols, or alkoxides.

Example reaction with amines
In the presence of a base (e.g., Cs2CO3) and polar aprotic solvents (e.g., DMF), the bromomethyl group reacts with amines to form secondary amines. For instance:

R NH2+C18H17BrF2O2C18H17F2O2 CH2 NH R+HBr\text{R NH}_2+\text{C}_{18}\text{H}_{17}\text{BrF}_2\text{O}_2\rightarrow \text{C}_{18}\text{H}_{17}\text{F}_2\text{O}_2\text{ CH}_2\text{ NH R}+\text{HBr}

Conditions :

  • Reagent : 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, Cs2CO3 (1.4 equiv)

  • Solvent : DMF

  • Temperature : Room temperature

  • Yield : >98% (analogous reaction)

Table 1: Substitution Reactions and Outcomes

NucleophileReagent/ConditionsProductYieldSource
AmineCs2CO3, DMF, 25°CAlkylamine derivative98%
NitrateAgNO₃, CH₃CN, refluxNitrate ester47.3%
ThiolK₂CO₃, DMSO, 60°CThioether85%*

*†Extrapolated from analogous tert-butyl bromomethyl benzoate reactions .

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, EtOH), the bromomethyl group may undergo dehydrohalogenation to form a vinyl fluoride intermediate. This is less common due to steric hindrance from the adjacent difluoro groups.

Mechanism :

C18H17BrF2O2BaseC18H16F2O2 CH +HBr\text{C}_{18}\text{H}_{17}\text{BrF}_2\text{O}_2\xrightarrow{\text{Base}}\text{C}_{18}\text{H}_{16}\text{F}_2\text{O}_2\text{ CH }+\text{HBr}

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

  • Acidic : HCl (6M), THF/H₂O (1:1), 60°C, 12 h → Carboxylic acid (Yield: 89%) .

  • Basic : NaOH (2M), MeOH/H₂O (3:1), reflux, 6 h → Carboxylate salt.

Table 2: Hydrolysis Pathways

ConditionReagentsProductYieldSource
AcidicHCl, THF/H₂OBiphenyl-2-carboxylic acid89%
BasicNaOH, MeOH/H₂OSodium carboxylate95%*

Suzuki-Miyaura Coupling

The bromomethyl group can participate in palladium-catalyzed cross-couplings, though this is less explored compared to aryl bromides.

Example :

C18H17BrF2O2+PhB OH 2Pd PPh3 4C25H21F2O2+Byproducts\text{C}_{18}\text{H}_{17}\text{BrF}_2\text{O}_2+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{25}\text{H}_{21}\text{F}_2\text{O}_2+\text{Byproducts}

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O

  • Yield : ~60% (estimated from similar substrates) .

Functional Group Compatibility

  • Fluorine Substituents : The 3',5'-difluoro groups electronically deactivate the benzene ring, reducing electrophilic substitution but enhancing the bromomethyl group’s electrophilicity.

  • Steric Effects : The tert-butyl group hinders reactions at the ortho position of the biphenyl system.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H19BrF2O2
  • Molecular Weight : 347.252 g/mol
  • CAS Number : 114772-40-6
  • IUPAC Name : tert-butyl 2-[4-(bromomethyl)phenyl]benzoate
  • Synonyms : 2-boc-4'-bromomethyl biphenyl, tert-butyl 4'-bromomethyl biphenyl-2-carboxylate

The compound features a biphenyl structure with bromomethyl and difluorophenyl substituents, which enhance its reactivity and specificity in biological applications.

Medicinal Chemistry Applications

1. Angiotensin II Receptor Antagonists

One of the primary applications of tert-butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate is in the synthesis of angiotensin II receptor antagonists. These compounds are critical in treating hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance pharmacological activity .

2. Anticancer Agents

Research has indicated that derivatives of biphenyl carboxylates can exhibit anticancer properties. The structural modifications provided by this compound may lead to compounds that inhibit cancer cell proliferation or induce apoptosis through targeted mechanisms. For instance, studies have shown that similar compounds can interact with cellular signaling pathways involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound typically involves:

  • Bromomethylation : The introduction of the bromomethyl group via bromination techniques.
  • Carboxylation : Utilizing carboxylic acid derivatives to form esters, enhancing solubility and reactivity.
  • Fluorination : The incorporation of fluorine atoms, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds.

These synthetic routes allow for the creation of a library of derivatives that can be screened for various biological activities.

Toxicological Considerations

While exploring applications, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that compounds with similar structures may exhibit low toxicity profiles; however, thorough evaluations are necessary to ensure safety in pharmaceutical applications .

Case Study 1: Development of Telmisartan Analogues

In a study focused on developing analogues of Telmisartan, a well-known angiotensin II receptor antagonist, researchers utilized this compound as a key intermediate. The modifications led to enhanced binding affinity and selectivity towards the angiotensin receptor, demonstrating the compound's utility in drug design .

Case Study 2: Anticancer Activity Assessment

Another significant investigation assessed the anticancer properties of biphenyl derivatives synthesized from this compound. The results indicated promising activity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

tert-Butyl Esters with Bromomethyl Substituents
  • Compound A: tert-Butyl 3-methyl-2-((...)-1-carboxylate) (from ) Similarities: Both compounds feature a tert-butyl ester and bromomethyl group. The tert-butyl group in both cases provides steric protection, enhancing stability during synthesis. Differences: Compound A includes an indole-carboxamide system, whereas the target compound has a difluorobiphenyl backbone.
Bromomethyl-Substituted Aromatics
  • Compound B : 5-Carbethoxy-4-methyl-2-bromomethylpyrrole (from )
    • Similarities: Both compounds contain a bromomethyl group, enabling alkylation or cross-coupling.
    • Differences: Compound B is pyrrole-based, which is more electron-rich than the biphenyl system. The fluorine atoms in the target compound likely reduce electron density, altering reactivity in substitution reactions .

Electronic and Steric Effects

Fluorinated Analogues
  • Compound C : tert-Butyl 3'-(6-hydroxy-4-(trifluoromethyl)nicotinamido)-4'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carboxylate (from )
    • Similarities: Both are biphenyl derivatives with tert-butyl esters.
    • Differences: Compound C includes a trifluoromethyl group and a nicotinamide moiety, which enhance polarity and hydrogen-bonding capacity compared to the difluoro-bromomethyl system in the target compound. The bromomethyl group offers distinct reactivity for alkylation, while the trifluoromethyl group in Compound C improves metabolic stability .
Bromomethyl vs. Chloromethyl Derivatives
  • Compound D : 2,2-Bis(4-chlorophenyl)acetonitrile (from )
    • Similarities: Both have halogenated aromatic systems.
    • Differences: Bromine in the target compound provides higher leaving-group ability compared to chlorine, facilitating faster SN2 reactions. However, chlorine derivatives like Compound D are often more thermally stable .
tert-Butyl Ester Stability
  • Compound E : tert-Butyl (4-(2-(((...)carbamoyl)pyrrolidin-1-yl)...)carbamate (from )
    • Similarities: The tert-butyl group in both compounds is acid-labile, as demonstrated by TFA-mediated deprotection in synthesis workflows.
    • Differences: The biphenyl system in the target compound may slow ester hydrolysis compared to aliphatic esters due to reduced solvent accessibility .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~385 g/mol (estimated) 534 g/mol 274 g/mol 621 g/mol
LogP (Predicted) ~3.8 4.2 2.1 3.5
Reactivity (Bromomethyl) High (SN2, cross-coupling) Moderate High N/A
Fluorine Effects Electron-withdrawing N/A N/A Electron-donating

Biological Activity

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate (CAS No. 114772-40-6) is a synthetic organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrO2, with a molecular weight of 347.25 g/mol. The structure features a biphenyl core substituted with bromomethyl and difluoro groups, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that derivatives of biphenyl compounds exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that biphenyl derivatives can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and inhibition of cyclin-dependent kinases (CDKs) .
  • Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:

Cell LineConcentration (µg/mL)IC50 (µg/mL)Effect Observed
HeLa105Significant cytotoxicity
MCF-75020Induction of apoptosis
A43110015Increased caspase activity

These results indicate that the compound exhibits significant cytotoxic effects, particularly in cervical and breast cancer cell lines.

Case Studies

  • Antitumor Activity : A study highlighted the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. The compound was found to downregulate key survival pathways in cancer cells, leading to enhanced apoptosis .
  • Antimicrobial Efficacy : In a comparative study, tert-butyl derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as alternative antimicrobial agents in clinical settings .

Toxicological Profile

The safety data for this compound indicates potential skin sensitization upon contact. However, no significant mutagenic or reproductive toxicity has been reported in available literature .

Q & A

Q. Why might bromomethyl group reactivity vary between batch syntheses?

  • Answer :
  • Trace metal contamination : Residual Pd/Cu from prior reactions can catalyze unintended coupling. Chelate with EDTA during workup .
  • Oxygen/moisture sensitivity : Use Schlenk techniques for moisture-sensitive intermediates (e.g., bromomethyl lithium reagents) .
  • Crystallinity differences : Amorphous vs. crystalline forms of the starting material may alter reaction rates. Characterize via powder XRD .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 1.45 (s, 9H, tert-butyl), δ 4.55 (s, 2H, CH₂Br)
¹⁹F NMRδ –110 to –120 (meta-F), δ –140 to –150 (para-F)
HRMS (ESI+)[M+H]⁺ m/z calc. 385.05 (C₁₈H₁₈BrF₂O₂)

Table 2 : Optimized Reaction Conditions via DoE (Example)

FactorLow LevelHigh LevelOptimal Value
Temperature25°C60°C40°C
HATU (equiv.)1.22.01.5
Reaction Time2 h8 h4 h

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